
(3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique: est un composé organoboronique qui a suscité un intérêt considérable dans le domaine de la chimie organique. Ce composé est caractérisé par la présence d'un groupe acide boronique lié à un cycle pyridine, qui est en outre substitué par un groupe tétrahydrofuran-2-ylméthoxy. La structure unique de ce composé en fait un intermédiaire précieux dans diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de l'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique implique généralement la réaction de dérivés de pyridine avec des réactifs d'acide boronique. Une méthode courante implique l'utilisation de réactions de couplage croisé catalysées au palladium, telles que le couplage de Suzuki-Miyaura, où un dérivé de pyridine halogéné réagit avec un acide boronique ou un ester de boronate en présence d'un catalyseur au palladium et d'une base .
Méthodes de production industrielle: La production industrielle de l'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique peut impliquer des réactions de couplage catalysées au palladium à grande échelle dans des conditions optimisées pour garantir un rendement et une pureté élevés. Les conditions de réaction, telles que la température, le solvant et la charge du catalyseur, sont soigneusement contrôlées pour obtenir une production efficace .
Analyse Des Réactions Chimiques
Types de réactions: L'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique peut subir divers types de réactions chimiques, notamment:
Oxydation: Le groupe acide boronique peut être oxydé pour former des esters boroniques ou des borates.
Réduction: Le composé peut être réduit pour former les alcools ou amines correspondants.
Réactifs et conditions courants:
Oxydation: Des réactifs tels que le peroxyde d'hydrogène ou le perborate de sodium peuvent être utilisés dans des conditions douces.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés.
Principaux produits formés:
Oxydation: Esters boroniques ou borates.
Réduction: Alcools ou amines.
Substitution: Divers dérivés de pyridine substitués.
Applications de la recherche scientifique
Chimie: L'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique est largement utilisé comme brique de construction dans la synthèse organique. Il est particulièrement précieux dans la formation de liaisons carbone-carbone par des réactions de couplage croisé, permettant la synthèse de molécules organiques complexes .
Biologie et médecine: En chimie biologique et médicinale, ce composé est utilisé dans le développement de produits pharmaceutiques et de molécules bioactives. Sa capacité à former des complexes stables avec les biomolécules en fait un outil utile dans la découverte et le développement de médicaments .
Industrie: Dans le secteur industriel, l'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique est utilisé dans la production de matériaux de pointe, tels que les polymères et les composants électroniques. Sa polyvalence dans les réactions chimiques permet la création de matériaux avec des propriétés spécifiques .
Mécanisme d'action
Le mécanisme d'action de l'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique implique sa capacité à former des liaisons covalentes avec diverses cibles moléculaires. Le groupe acide boronique peut interagir avec les groupes hydroxyle ou amine dans les biomolécules, conduisant à la formation de complexes stables. Cette interaction peut moduler l'activité des enzymes ou des récepteurs, influençant les voies et les processus biologiques .
Applications De Recherche Scientifique
Chemistry: (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid is widely used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through cross-coupling reactions, enabling the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal chemistry, this compound is used in the development of pharmaceuticals and bioactive molecules. Its ability to form stable complexes with biomolecules makes it a useful tool in drug discovery and development .
Industry: In the industrial sector, this compound is employed in the production of advanced materials, such as polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Mécanisme D'action
The mechanism of action of (3-((Tetrahydrofuran-2-YL)methoxy)pyridin-4-YL)boronic acid involves its ability to form covalent bonds with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or receptors, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Acide (4-(tétrahydrofuran-2-YL)méthoxy)pyridin-3-YL)boronique
- Acide (3-(tétrahydrofuran-2-YL)méthoxy)pyridin-2-YL)boronique
- Acide (3-(tétrahydrofuran-2-YL)méthoxy)pyridin-5-YL)boronique
Unicité: L'acide (3-((tétrahydrofuran-2-YL)méthoxy)pyridin-4-YL)boronique se distingue par son schéma de substitution spécifique sur le cycle pyridine, qui peut influencer sa réactivité et son interaction avec d'autres molécules. Cette structure unique permet des réactions et des applications sélectives qui peuvent ne pas être réalisables avec des composés similaires .
Propriétés
Formule moléculaire |
C10H14BNO4 |
|---|---|
Poids moléculaire |
223.04 g/mol |
Nom IUPAC |
[3-(oxolan-2-ylmethoxy)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C10H14BNO4/c13-11(14)9-3-4-12-6-10(9)16-7-8-2-1-5-15-8/h3-4,6,8,13-14H,1-2,5,7H2 |
Clé InChI |
JPWXPRNNBBHHNT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=NC=C1)OCC2CCCO2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-6-{4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-quinazolinedione](/img/structure/B12511069.png)
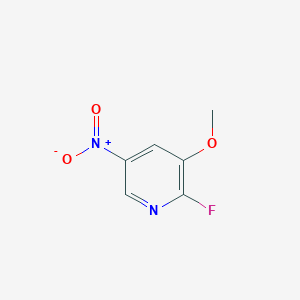
![N-[4-(3,4-Dihydroisoquinolin-2(1H)-yl)butyl]-3-phenylprop-2-enamide](/img/structure/B12511080.png)

![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)
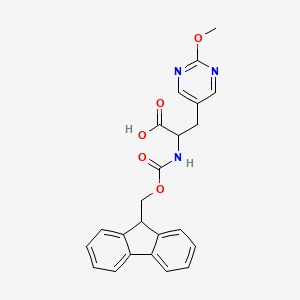
![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)


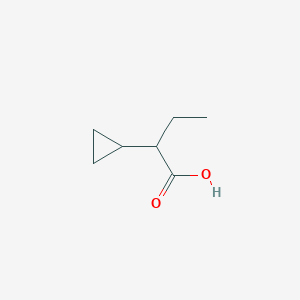
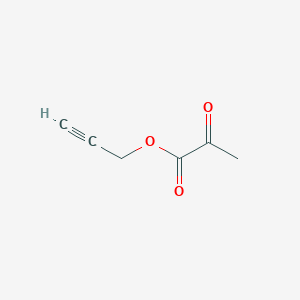
![Sodium 2-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12511131.png)
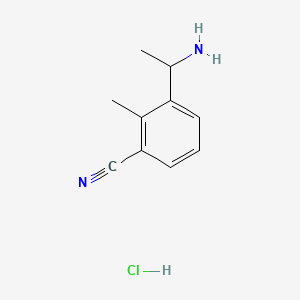
![1-(Tert-butoxycarbonyl)-2-[(4-iodophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12511152.png)
